molecular formula C9H14FN3O2 B2780862 Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate CAS No. 2247207-14-1

Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate

Cat. No.: B2780862
CAS No.: 2247207-14-1
M. Wt: 215.228
InChI Key: GIFBRSRTNOZVFN-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoroethyl group and the pyrazole ring in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluoroethyl halide.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluoroethyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(2-chloroethyl)-4-methylpyrazol-3-yl]amino]acetate
  • Methyl 2-[[1-(2-bromoethyl)-4-methylpyrazol-3-yl]amino]acetate
  • Methyl 2-[[1-(2-iodoethyl)-4-methylpyrazol-3-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate is unique due to the presence of the fluoroethyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O2/c1-7-6-13(4-3-10)12-9(7)11-5-8(14)15-2/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFBRSRTNOZVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1NCC(=O)OC)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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